molecular formula C11H17NO4 B6273621 (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid CAS No. 2304122-41-4

(2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid

Cat. No.: B6273621
CAS No.: 2304122-41-4
M. Wt: 227.26 g/mol
InChI Key: ALDARGJGKWSOIG-SNAWJCMRSA-N
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Description

(2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step protects the nitrogen atom in the azetidine ring.

    Attachment of the Propenoic Acid Moiety: The final step involves the coupling of the Boc-protected azetidine with a propenoic acid derivative, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it into a saturated acid.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially if the Boc group is removed to expose the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid serves as a versatile intermediate for constructing complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology and Medicine

The compound is used in the development of pharmaceuticals, especially those targeting bacterial infections and cancer. Its azetidine ring is a key structural motif in many bioactive molecules, enhancing their stability and bioavailability.

Industry

In the chemical industry, this compound is utilized in the production of advanced materials and as a building block for agrochemicals and specialty chemicals.

Mechanism of Action

The biological activity of (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid is primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    (2E)-3-{1-[(tert-butoxy)carbonyl]azetidin-2-yl}prop-2-enamide: Contains an amide group instead of a carboxylic acid.

Uniqueness

This compound is unique due to its combination of the Boc-protected azetidine ring and the propenoic acid moiety. This structure provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

2304122-41-4

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/b5-4+

InChI Key

ALDARGJGKWSOIG-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC1/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C=CC(=O)O

Purity

95

Origin of Product

United States

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